![molecular formula C6H3Br2N3 B1148796 3,6-Dibromo-1H-pyrazolo[4,3-b]pyridine CAS No. 1357946-96-3](/img/structure/B1148796.png)

3,6-Dibromo-1H-pyrazolo[4,3-b]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

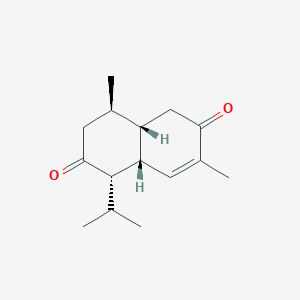

3,6-Dibromo-1H-pyrazolo[4,3-b]pyridine is a chemical compound with the empirical formula C6H3Br2N3. Its molecular weight is 276.92 . It is a type of halogenated heterocycle .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been reported in various studies. The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system . An example of a synthesis method is the adaptation of the procedure first reported by Chapman and Hurst based on the classical Huisgen indazole synthesis .Molecular Structure Analysis

The molecular structure of 3,6-Dibromo-1H-pyrazolo[4,3-b]pyridine consists of a pyrazolo[4,3-b]pyridine core with two bromine atoms attached at the 3 and 6 positions .Wissenschaftliche Forschungsanwendungen

. .

Synthesis

The synthesis of 1H-pyrazolo[3,4-b]pyridines, including “3,6-Dibromo-1H-pyrazolo[4,3-b]pyridine”, has been a topic of interest for many researchers . The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine .

Biomedical Applications

1H-pyrazolo[3,4-b]pyridines, including “3,6-Dibromo-1H-pyrazolo[4,3-b]pyridine”, have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . They have been included in more than 5500 references (2400 patents) up to date .

Structural Basis for PPARα Activation

There is a scientific report that discusses the structural basis for PPARα activation by 1H-pyrazolo-[3,4-b]pyridine . PPARα is a nuclear receptor that plays an essential role in the regulation of cellular metabolism.

Commercial Availability

“3,6-Dibromo-1H-pyrazolo[4,3-b]pyridine” is commercially available and can be purchased from various chemical suppliers .

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 3,6-Dibromo-1H-pyrazolo[4,3-b]pyridine is the Anaplastic Lymphoma Kinase (ALK) . ALK is a receptor tyrosine kinase in the insulin receptor superfamily . It plays a crucial role in the development of the brain and exerts its effects on specific neurons in the nervous system .

Mode of Action

3,6-Dibromo-1H-pyrazolo[4,3-b]pyridine interacts with ALK, inhibiting its activity . The compound’s inhibitory activity is enhanced by the presence of a fluorine atom substitution . This interaction leads to changes in the function of ALK, disrupting its role in cell signaling pathways .

Biochemical Pathways

The inhibition of ALK by 3,6-Dibromo-1H-pyrazolo[4,3-b]pyridine affects various biochemical pathways. ALK is involved in several signaling pathways related to cell growth and survival. Therefore, its inhibition can lead to the suppression of these pathways, potentially leading to the inhibition of tumor cell growth .

Pharmacokinetics

The compound’s molecular weight (27692 g/mol) suggests that it may have suitable pharmacokinetic properties, as molecules under 500 g/mol are generally well-absorbed and permeable .

Result of Action

The result of the action of 3,6-Dibromo-1H-pyrazolo[4,3-b]pyridine is the inhibition of ALK activity, which can lead to the suppression of tumor cell growth . This makes it a potential therapeutic agent for cancers that are driven by ALK activity .

Eigenschaften

IUPAC Name |

3,6-dibromo-2H-pyrazolo[4,3-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2N3/c7-3-1-4-5(9-2-3)6(8)11-10-4/h1-2H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHWOUVFALYWPFV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C(NN=C21)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.92 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.